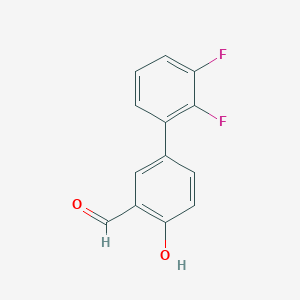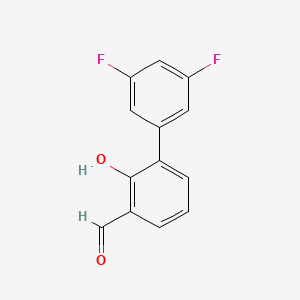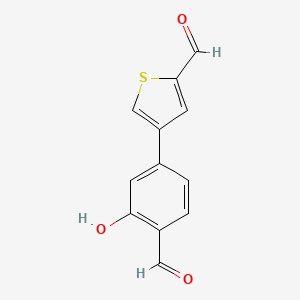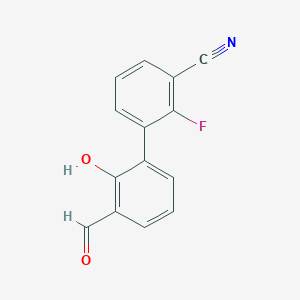
5-(3-Acetylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Acetylphenyl)-2-formylphenol, 95% (5-AP2F) is a phenolic compound with a variety of potential applications in the fields of biochemistry and physiology. It is synthesized by the condensation of 3-acetylphenol and formaldehyde with a molar ratio of 1:1, and is commonly used as a reagent in laboratory experiments. This compound is of particular interest due to its potential to be used in the development of novel pharmaceuticals, as well as its potential therapeutic effects.
科学的研究の応用
5-(3-Acetylphenyl)-2-formylphenol, 95% has been studied for its potential applications in the fields of biochemistry and physiology. It has been found to possess antioxidant and anti-inflammatory properties, as well as potential anti-cancer activity. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce the toxicity of certain drugs. Furthermore, 5-(3-Acetylphenyl)-2-formylphenol, 95% has been studied for its potential to be used in the development of novel pharmaceuticals, as well as its potential therapeutic effects.
作用機序
The mechanism of action of 5-(3-Acetylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it is thought to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, it is believed to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
5-(3-Acetylphenyl)-2-formylphenol, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, as well as potential anti-cancer activity. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce the toxicity of certain drugs.
実験室実験の利点と制限
The use of 5-(3-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and is easily synthesized from readily available precursors. Additionally, it is a relatively stable compound, and is not easily degraded by light or heat. Furthermore, it is relatively non-toxic and is not known to cause any adverse side effects. However, there are a few limitations to the use of 5-(3-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments. It is not a highly soluble compound, and thus may require the use of solvents or other additives in order to be used in certain experiments. Additionally, it is not a very reactive compound, and thus may require the use of catalysts or other reagents in order to be used in certain experiments.
将来の方向性
The potential applications of 5-(3-Acetylphenyl)-2-formylphenol, 95% are vast and varied. Future research should focus on its potential therapeutic effects, as well as its potential to be used in the development of novel pharmaceuticals. Additionally, further research should focus on its potential to be used as a preservative or anti-oxidant in food products. Furthermore, further research should focus on its potential to be used as a biopesticide, as well as its potential to be used in the synthesis of other compounds. Finally, further research should focus on its potential to be used in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
合成法
The synthesis of 5-(3-Acetylphenyl)-2-formylphenol, 95% is achieved by the condensation of 3-acetylphenol and formaldehyde with a molar ratio of 1:1. The reaction is typically carried out in aqueous solution at a temperature of 60-65°C and a pH of 7.5-8.0. The reaction is catalyzed by a variety of acidic or basic catalysts such as sulfuric acid, hydrochloric acid, sodium hydroxide, or potassium hydroxide. The reaction is exothermic and is typically completed within 1-2 hours. The resulting product is a 95% pure 5-(3-Acetylphenyl)-2-formylphenol, 95%.
特性
IUPAC Name |
4-(3-acetylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-3-2-4-12(7-11)13-5-6-14(9-16)15(18)8-13/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAVGBNWKUSXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685137 |
Source


|
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-2-formylphenol | |
CAS RN |
1261943-88-7 |
Source


|
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














